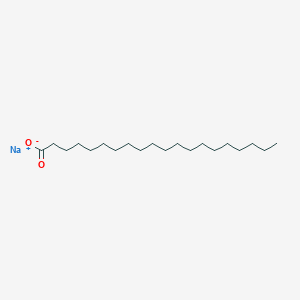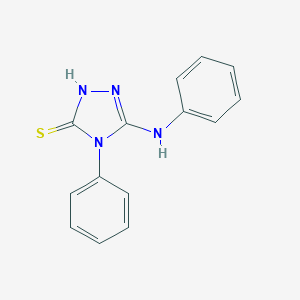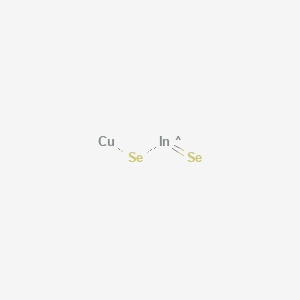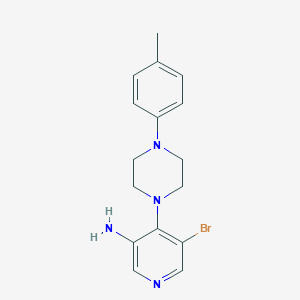
Piperazine, 1-(3-amino-5-bromo-4-pyridyl)-4-(p-tolyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine, 1-(3-amino-5-bromo-4-pyridyl)-4-(p-tolyl)- is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of piperazine and is commonly used in the synthesis of various organic compounds.
Wissenschaftliche Forschungsanwendungen
Piperazine, 1-(3-amino-5-bromo-4-pyridyl)-4-(p-tolyl)- has various scientific research applications. One of the most significant applications is in the field of medicinal chemistry. This compound has been shown to have potential as an antitumor agent, and research is ongoing to explore its potential as a treatment for various types of cancer. Additionally, this compound has been shown to have potential as an anti-inflammatory agent and a potential treatment for Alzheimer's disease.
Wirkmechanismus
The mechanism of action of Piperazine, 1-(3-amino-5-bromo-4-pyridyl)-4-(p-tolyl)- is not fully understood. However, research has shown that this compound has the ability to inhibit the growth of cancer cells by inducing apoptosis. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemische Und Physiologische Effekte
Piperazine, 1-(3-amino-5-bromo-4-pyridyl)-4-(p-tolyl)- has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound has the ability to inhibit the growth of cancer cells and induce apoptosis. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Piperazine, 1-(3-amino-5-bromo-4-pyridyl)-4-(p-tolyl)- in lab experiments is its potential as an antitumor agent. This compound has been shown to have the ability to inhibit the growth of cancer cells, making it a promising candidate for further research. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further research is needed to determine the safety and efficacy of this compound.
Zukünftige Richtungen
There are various future directions for research involving Piperazine, 1-(3-amino-5-bromo-4-pyridyl)-4-(p-tolyl)-. One potential direction is to explore its potential as a treatment for Alzheimer's disease. Additionally, further research is needed to determine the safety and efficacy of this compound as an antitumor agent. Furthermore, research is needed to determine the potential side effects of this compound and its potential interactions with other drugs.
Synthesemethoden
The synthesis of Piperazine, 1-(3-amino-5-bromo-4-pyridyl)-4-(p-tolyl)- can be achieved through a multistep process. The first step involves the reaction of 3-amino-5-bromo-4-pyridinecarboxamide with p-toluenesulfonyl chloride in the presence of a base. This reaction gives rise to 3-amino-5-bromo-4-pyridyl-p-toluenesulfonamide. In the second step, this compound is reacted with piperazine in the presence of a base to give Piperazine, 1-(3-amino-5-bromo-4-pyridyl)-4-(p-tolyl)-.
Eigenschaften
CAS-Nummer |
14549-72-5 |
|---|---|
Produktname |
Piperazine, 1-(3-amino-5-bromo-4-pyridyl)-4-(p-tolyl)- |
Molekularformel |
C16H19BrN4 |
Molekulargewicht |
347.25 g/mol |
IUPAC-Name |
5-bromo-4-[4-(4-methylphenyl)piperazin-1-yl]pyridin-3-amine |
InChI |
InChI=1S/C16H19BrN4/c1-12-2-4-13(5-3-12)20-6-8-21(9-7-20)16-14(17)10-19-11-15(16)18/h2-5,10-11H,6-9,18H2,1H3 |
InChI-Schlüssel |
IBAXMBJWBAUBDE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C3=C(C=NC=C3N)Br |
Kanonische SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C3=C(C=NC=C3N)Br |
Andere CAS-Nummern |
14549-72-5 |
Synonyme |
5-Bromo-4-[4-(4-methylphenyl)-1-piperazinyl]-3-pyridinamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



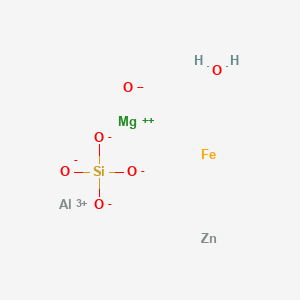
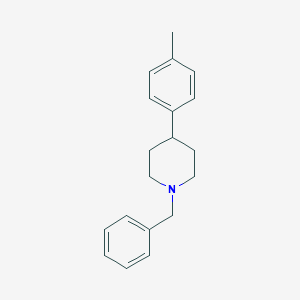
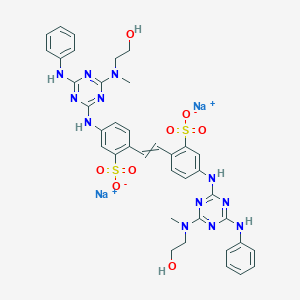
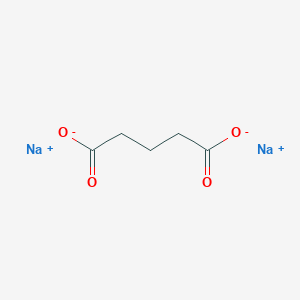
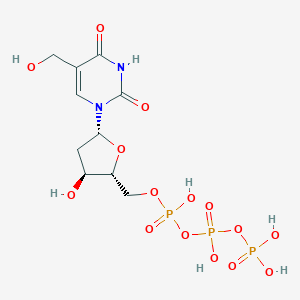
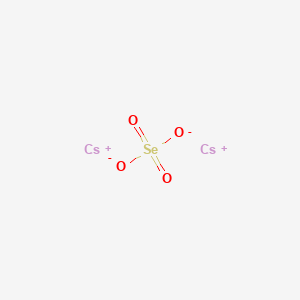
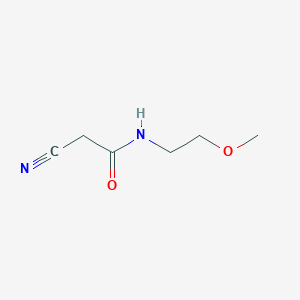
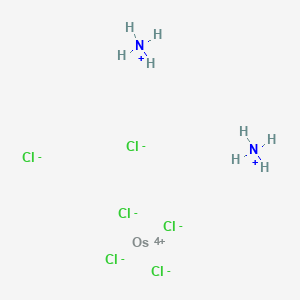
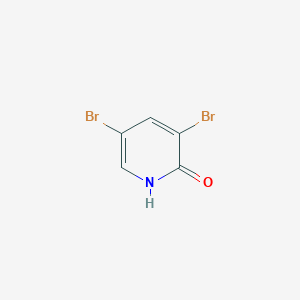
![(5Ar,5bR,7aS,11aS,11bR,13aS,13bR)-3-ethyl-5a,5b,8,8,11a,13b-hexamethyl-1,2,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysene](/img/structure/B76926.png)
